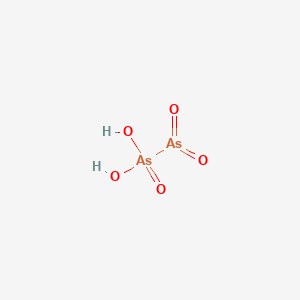

Arsenic Oxide (As2O5) Hydrate

Description

Historical Context and Evolution of Academic Inquiry into Arsenic(V) Oxide Hydrate (B1144303) Chemistry

The history of arsenic compounds is long and often associated with their toxicity. nih.govwikipedia.org Early investigations into arsenic chemistry were frequently driven by the need to understand and detect these toxic properties. The synthesis of arsenic acid, the parent compound of arsenic(V) oxide hydrate, can be traced back to the work of chemists who explored the oxidation of arsenic trioxide. wikipedia.orggoogle.com For instance, treating arsenic trioxide with concentrated nitric acid was an early method for preparing arsenic acid. wikipedia.org

The academic inquiry into arsenic(V) oxide hydrate and related compounds has evolved from simple synthesis and characterization to more complex studies of its structure, reactivity, and environmental fate. nih.govresearchgate.net Early work focused on determining the basic chemical properties and reactions of these compounds. wikipedia.org Over time, with the development of advanced analytical techniques, researchers have been able to probe the intricate details of its molecular structure and its interactions with other substances. researchgate.net

Significance of Arsenic(V) Oxide Hydrate in Contemporary Inorganic and Environmental Chemistry

In contemporary inorganic chemistry, arsenic(V) oxide hydrate serves as a precursor in the synthesis of various organoarsenic compounds and other arsenic-containing materials. nih.gov Its reactivity and structural similarities to phosphorus compounds make it a subject of interest for comparative studies in p-block chemistry. wikipedia.org The compound and its derivatives are also explored for their potential applications in catalysis and materials science, such as in the formulation of specialized glasses and as a component in certain chemical manufacturing processes. americanelements.comchemicalbook.com

The environmental significance of arsenic(V) oxide hydrate is primarily linked to the behavior of arsenate in soil and water systems. scbt.com Arsenic contamination of groundwater is a major global issue, and the pentavalent form, arsenate (As(V)), is one of the predominant species under oxidizing conditions. acs.orgmdpi.com Understanding the chemistry of arsenic(V) oxide hydrate is crucial for developing effective remediation strategies for arsenic-contaminated sites. Researchers study its adsorption onto minerals, its mobility in different environmental compartments, and the factors that control its bioavailability. scbt.comacs.org The transformation between the more toxic arsenite (As(III)) and the less mobile arsenate (As(V)) is a key area of environmental research. acs.orgmdpi.com

Scope and Research Objectives Pertaining to Arsenic(V) Oxide Hydrate

The primary objective of this article is to provide a focused and detailed overview of the chemical nature of arsenic(V) oxide hydrate. The scope is strictly limited to its historical context, its importance in inorganic and environmental chemistry, and its fundamental chemical and physical properties. This includes a detailed examination of its synthesis, structure, and characteristic reactions. The article will also touch upon its applications in catalysis and materials science, as well as its environmental implications as a contaminant.

This article will present detailed research findings and include data tables to illustrate key properties and comparative data. It will not, however, delve into dosage, administration, or safety and adverse effect profiles, as the focus is solely on the chemical compound itself from a scientific research perspective.

Chemical and Physical Properties of Arsenic(V) Oxide Hydrate

Structure and Bonding in the Arsenic(V) Oxide Hydrate Matrix

The structure of arsenic(V) oxide (As2O5) consists of tetrahedral {AsO4} and octahedral {AsO6} units that share corners. wikipedia.org This structure is distinct from that of its phosphorus counterpart, phosphorus(V) oxide. wikipedia.org When hydrated, water molecules are incorporated into the crystal lattice, forming arsenic(V) oxide hydrate (As2O5 · xH2O). The exact degree of hydration can vary. sigmaaldrich.com The dissolution of arsenic pentoxide in water leads to the formation of arsenic acid (H3AsO4). wikipedia.org

Studies on hydrated arsenic oxyacid species in aqueous solution have shown that protonated oxygen atoms can be distinguished by a longer As-O bond distance for both arsenic(V) and arsenic(III) species in the crystalline state. researchgate.net However, the average As-O distance for the HnAsO4(3-n)- species remains consistent. researchgate.net

Thermodynamic Data and Physical Constants

Arsenic(V) oxide is a white, glassy, and deliquescent solid that is relatively unstable. wikipedia.org It is more soluble in water than arsenic trioxide. nih.gov

Physicochemical Properties of Arsenic(V) Oxide and its Hydrate

| Property | Value |

|---|---|

| Arsenic(V) Oxide (As2O5) | |

| Molar Mass | 229.8402 g/mol wikipedia.org |

| Appearance | White hygroscopic powder wikipedia.org |

| Density | 4.32 g/cm³ wikipedia.org |

| Melting Point | 315 °C (decomposes) wikipedia.org |

| Solubility in water | 65.8 g/100 mL (20 °C) wikipedia.org |

| Arsenic(V) Oxide Hydrate (As2H2O6) | |

| Molar Mass | 247.86 g/mol nih.gov |

| Molecular Formula | As₂H₂O₆ nih.gov |

Synthesis and Characteristic Reactions of Arsenic(V) Oxide Hydrate

Laboratory and Industrial Synthesis Methodologies

Arsenic(V) oxide can be produced by heating arsenic trioxide (As2O3) under oxygen pressure, a reaction that is reversible. wikipedia.org Strong oxidizing agents like ozone, hydrogen peroxide, and nitric acid can also convert arsenic trioxide to the pentoxide. wikipedia.org A common laboratory preparation of arsenic acid involves the treatment of arsenic trioxide with concentrated nitric acid. wikipedia.org Industrially, arsenic acid can be prepared by the oxidation of arsenous acid with oxygen and water, using a catalytic amount of nitric acid and a halide. google.com

Key Chemical Reactions and Transformations

Arsenic(V) oxide is an oxidizing agent and reacts with reducing agents. chemicalbook.com When dissolved in water, it forms arsenic acid. wikipedia.org The dehydration of arsenic acid hemihydrate (2H3AsO4·H2O) at 100 °C results in condensation. wikipedia.org Thermal decomposition of arsenic pentoxide yields arsenic trioxide and oxygen. nih.gov

Applications of Arsenic(V) Oxide Hydrate in Catalysis and Materials Science

Applications in the Formulation of Specialty Glasses and Ceramics

Arsenic(V) oxide is used as a fining agent in the manufacturing of glass. americanelements.com It helps to remove bubbles from the molten glass, resulting in a clearer and more uniform product. In the realm of ceramics, metal oxides are crucial for creating materials with specific thermal and electronic properties. americanelements.com Arsenic(V) oxide, being a thermally stable source of arsenic, can be incorporated into ceramic formulations to achieve desired characteristics. americanelements.com

Environmental Implications of Arsenic(V) Oxide Hydrate

Arsenic(V) Oxide Hydrate as a Soil and Water Contaminant

Arsenic is a natural component of the Earth's crust and is found in various minerals. wikipedia.org Arsenic(V) oxide and its hydrated form, arsenic acid, are significant environmental contaminants, particularly in groundwater. wikipedia.org Under oxidizing conditions, the pentavalent state, arsenate (As(V)), is the predominant form of arsenic. acs.org The mobility and bioavailability of arsenic in soil and water are influenced by factors such as pH, redox potential, and the presence of other ions. scbt.commdpi.com

Adsorption, Desorption, and Mobility in Environmental Systems

The transport of arsenic in the environment is largely governed by adsorption and desorption processes on the surfaces of minerals, particularly iron oxides. scbt.comacs.org Both As(V) and As(III) sorb strongly to iron oxides, but their sorption behavior is dependent on the arsenic oxidation state and the specific iron oxide mineralogy. acs.org Understanding these interactions is critical for predicting the fate of arsenic in the environment and for developing effective remediation technologies. acs.org For instance, phosphate (B84403), which has a similar chemical structure to arsenate, can compete for sorption sites on iron oxides, potentially increasing arsenic mobility. acs.org

Structure

2D Structure

Properties

Molecular Formula |

As2H2O5 |

|---|---|

Molecular Weight |

231.86 g/mol |

IUPAC Name |

arsoarsonic acid |

InChI |

InChI=1S/As2H2O5/c3-1(4)2(5,6)7/h(H2,5,6,7) |

InChI Key |

DOVFDUQBWSEJGT-UHFFFAOYSA-N |

Canonical SMILES |

O[As](=O)(O)[As](=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Arsenic V Oxide Hydrate

Controlled Laboratory Synthesis Pathways for Crystalline and Amorphous Phases

The synthesis of arsenic(V) oxide hydrate (B1144303) can be broadly categorized into three main routes: aqueous precipitation and sol-gel techniques, thermal dehydration of arsenic acid derivatives, and oxidation of lower arsenic oxides. Each of these methods offers a degree of control over the final product's phase, particle size, and hydration state.

Aqueous Precipitation and Sol-Gel Techniques

Aqueous precipitation is a common and versatile method for synthesizing various metal oxides and their hydrated forms. epa.gov In the context of arsenic(V) oxide hydrate, this typically involves the controlled addition of a precipitating agent to an aqueous solution containing arsenic(V) ions. The resulting precipitate can be either crystalline or amorphous, depending on factors such as pH, temperature, and the rate of addition of the precipitating agent.

Sol-gel synthesis offers another solution-based route to arsenic(V) oxide hydrate, often yielding materials with high purity and homogeneity. researchgate.netresearchgate.netnih.gov This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For arsenic(V) oxide hydrate, this could involve the hydrolysis and condensation of an arsenic precursor, such as an arsenic alkoxide, in a controlled manner. The sol-gel process allows for the formation of nanostructured materials, including nanoparticles and thin films, with tailored porosity and surface area. researchgate.netresearchgate.net

| Technique | Description | Key Parameters | Typical Product Phase |

| Aqueous Precipitation | Involves adding a precipitating agent to an aqueous solution of arsenic(V) ions to form an insoluble product. epa.govmdpi.com | pH, Temperature, Reactant Concentrations, Rate of Addition | Crystalline or Amorphous |

| Sol-Gel Synthesis | Involves the transition of a colloidal solution ("sol") into a solid network ("gel"). researchgate.netresearchgate.netacs.org | Precursor Type, Solvent, Catalyst, Temperature, Aging Time | Amorphous or Nanocrystalline |

Thermal Dehydration of Arsenic Acid Derivatives

Arsenic acid (H3AsO4) can be dehydrated under controlled thermal conditions to yield arsenic(V) oxide hydrate. The process involves the gradual removal of water molecules from the arsenic acid structure. The final hydration state of the arsenic(V) oxide produced is dependent on the temperature and duration of the heating process. Stepwise heating can lead to the formation of different hydrates before ultimately yielding anhydrous arsenic(V) oxide at higher temperatures.

Oxidation Routes from Lower Arsenic Oxides

Arsenic(V) oxide hydrate can also be prepared by the oxidation of lower arsenic oxides, most notably arsenic trioxide (As2O3). nih.gov This oxidation can be achieved using various oxidizing agents. For instance, treatment of arsenic trioxide with nitric acid followed by evaporation and dehydration can produce arsenic pentoxide. nih.gov The resulting product is hygroscopic and readily forms hydrates in the presence of moisture. nih.gov Another approach involves the oxidation of arsenite (As(III)) to arsenate (As(V)) using strong oxidants like manganese oxides. usda.govnih.gov This reaction is significant in environmental systems and can be harnessed for synthetic purposes. usda.govnih.gov

Mechanistic Investigations of Hydrate Formation and Crystal Growth

A deeper understanding of the formation of arsenic(V) oxide hydrate requires an examination of the underlying mechanistic processes, including nucleation, crystallization kinetics, and the influence of various reaction parameters.

Nucleation and Crystallization Kinetics

The formation of a solid phase from a solution begins with nucleation, the initial formation of small, stable clusters of molecules. In the context of arsenic(V) oxide hydrate, this involves the association of arsenic(V) ions and water molecules to form embryonic particles. The rate of nucleation is a critical factor that influences the final particle size and morphology of the product.

Following nucleation, these small clusters grow into larger crystals. The study of crystallization kinetics provides insights into the rate at which this growth occurs and the factors that control it. Techniques such as spectroscopy can be employed to monitor the changes in solution concentration and particle size over time, allowing for the determination of kinetic parameters. The kinetics of As(III) oxidation by manganese oxides, leading to the formation of As(V), have been studied, revealing that the process can be rapid. nih.gov

Influence of Reaction Parameters on Product Morphology and Hydration State

The physical and chemical properties of the synthesized arsenic(V) oxide hydrate are highly dependent on the conditions under which it is formed. Key reaction parameters that influence the final product include:

pH: The pH of the reaction medium can affect the speciation of arsenic(V) in solution and the surface charge of forming particles, thereby influencing nucleation and growth.

Temperature: Temperature affects the solubility of arsenic compounds, the rate of chemical reactions (including dehydration and oxidation), and the kinetics of nucleation and crystal growth. tandfonline.com

Reactant Concentrations: The initial concentrations of arsenic precursors and other reagents can impact the supersaturation of the solution, which in turn affects the nucleation rate and particle size.

Presence of Additives: The introduction of other ions or molecules can influence the crystallization process. For example, the presence of certain ions can either promote or inhibit crystal growth, and some organic molecules can act as templates, directing the formation of specific morphologies. The presence of phosphate (B84403) has been shown to affect the interaction of arsenate with mineral surfaces. nih.gov

By carefully controlling these parameters, it is possible to tailor the synthesis of arsenic(V) oxide hydrate to produce materials with specific morphologies, such as nanoparticles or well-defined crystals, and with a desired degree of hydration.

| Reaction Parameter | Influence on Product Characteristics |

| pH | Affects arsenic speciation and particle surface charge, influencing nucleation and growth. |

| Temperature | Impacts solubility, reaction rates, and crystallization kinetics. tandfonline.com |

| Reactant Concentrations | Influences solution supersaturation, affecting nucleation rate and particle size. |

| Additives | Can promote, inhibit, or direct crystal growth, affecting morphology. |

Environmental and Geochemical Formation Pathways of Hydrated Arsenic(V) Species

The transformation and speciation of arsenic in the environment are governed by a complex interplay of chemical, physical, and biological factors. scielo.org.mx The pentavalent form, arsenate (As(V)), is the most stable form in oxic environments and exists as hydrated oxyanions. nih.govgeoscienceworld.org Its formation from other arsenic sources is a critical process.

The primary natural source of arsenic in the environment is the weathering of rocks and minerals. researchgate.net Arsenic is found in over 300 minerals, commonly as metal arsenides or sulfides. researchgate.netresearchgate.net The most abundant arsenic-bearing mineral is arsenopyrite (B74077) (FeAsS). Other common arsenic-containing minerals include realgar (As₄S₄), orpiment (As₂S₃), enargite (Cu₃AsS₄), and arsenical pyrite. researchgate.netnih.govwikipedia.org

The liberation of arsenic from these primary minerals occurs through hydrolysis and oxidation, processes collectively known as weathering. In the presence of oxygen and water, sulfide (B99878) minerals are particularly unstable. researchgate.net The oxidation of arsenopyrite, for example, releases arsenic, iron, and sulfate (B86663) into the environment. This process can be described by the following reaction:

4FeAsS(s) + 13O₂(aq) + 6H₂O(l) → 4FeSO₄(aq) + 4H₃AsO₃(aq)

The arsenous acid (H₃AsO₃), a form of trivalent arsenic (As(III)), produced in this initial stage is then further oxidized to arsenic acid (H₃AsO₄), a pentavalent arsenic (As(V)) species, in the presence of strong oxidants or microbial activity. geoscienceworld.org

2H₃AsO₃(aq) + O₂(aq) → 2H₃AsO₄(aq)

Arsenic acid and its conjugate bases (H₂AsO₄⁻, HAsO₄²⁻) are the dominant forms of dissolved As(V) in natural waters. nih.govgeoscienceworld.org These are hydrated arsenic(V) species. Under conditions of evaporation or high concentration, solid arsenic(V) oxide hydrate can precipitate. More commonly, these dissolved arsenate species are strongly adsorbed onto the surfaces of iron oxyhydroxides (like ferrihydrite and goethite), which are often formed concurrently from the oxidation of the iron released from minerals like arsenopyrite. researchgate.netresearchgate.netacs.org This adsorption onto iron oxides is a key process controlling arsenic's mobility in the environment. acs.orgtaylorfrancis.com In essence, the weathering of primary arsenic-bearing minerals directly leads to the formation of hydrated arsenic(V) species in the environment, either dissolved in water or sorbed to mineral surfaces.

While chemical oxidation of arsenite (As(III)) to arsenate (As(V)) occurs, it is often a slow process. oup.com Microorganisms play a crucial role, acting as catalysts that significantly accelerate this transformation. researchgate.net This microbial oxidation is a key component of the global arsenic cycle and is considered a major detoxification mechanism, as As(V) is generally less toxic and less mobile than As(III). encyclopedia.pubnih.gov

Numerous bacterial and archaeal species are known to oxidize As(III). nih.gov This process can be a detoxification strategy or a way to generate metabolic energy. nih.govtandfonline.com

Detoxification: Many heterotrophic bacteria oxidize As(III) to protect themselves from its toxic effects. tandfonline.com As(III) is highly toxic because it binds to sulfhydryl groups in proteins, disrupting their function. encyclopedia.pub The oxidation occurs in the periplasmic space of the bacteria, converting arsenite into the less harmful arsenate before it can enter the cell cytoplasm. nih.gov

Energy Generation (Chemolithoautotrophy): Some specialized microorganisms, known as chemoautotrophs, can use the oxidation of As(III) as their primary energy source for growth, coupling the reaction to the reduction of an electron acceptor like oxygen (O₂) or nitrate (B79036) (NO₃⁻). nih.govresearchgate.net This process is analogous to how other organisms "breathe" using different chemical compounds.

The key enzyme responsible for microbial arsenite oxidation is arsenite oxidase. scielo.org.mxnih.gov This enzyme, typically containing molybdenum and iron-sulfur clusters, facilitates the transfer of electrons from As(III) to an electron acceptor. nih.gov The genes encoding this enzyme (such as aioA and aioB) have been identified in a wide range of microorganisms isolated from various arsenic-contaminated environments, including geothermal springs, mine drainage, and groundwater. researchgate.netnih.gov

The rate of microbial As(III) oxidation can be remarkably fast. For instance, the bacterium Thermus HR13, isolated from a geothermal environment, was found to oxidize arsenite at a rate over 100 times greater than the abiotic rate. oup.com Similarly, immobilized cells of Pseudomonas migulae were able to achieve 100% conversion of As(III) to As(V) within 36 hours. nih.gov These findings highlight the central role of microorganisms in the formation of hydrated arsenic(V) species in the environment. encyclopedia.pub

Table 1: Examples of Arsenite-Oxidizing Bacteria and Oxidation Rates

| Bacterial Strain | Environment of Isolation | Conditions | Reported Oxidation Performance | Reference |

|---|---|---|---|---|

| Thermus HR13 | Arsenic-rich terrestrial geothermal environment | Aerobic | Oxidized 100% of arsenite within 16 hours; maximum rate of 0.15 mg L⁻¹ min⁻¹ | oup.com |

| Pseudomonas migulae VC-19 | Arsenic-rich river sediments (Atacama Desert) | Aerobic, immobilized on activated carbon | 100% conversion of 0.5 mM As(III) to As(V) after 36 hours | nih.gov |

| Strain MLHE-1 (Chemoautotroph) | Anoxic bottom water of Mono Lake, California | Anaerobic, with nitrate as electron acceptor | Oxidized arsenite to arsenate during incubation | researchgate.net |

| Unnamed Chemoorganotrophic Strain | Aquatic environment | Aerobic | Efficiently oxidized As(III) to As(V) in liquid medium | nih.gov |

| Brevibacterium sp. YZ-1 | Arsenic-contaminated soil | Aerobic | Used in combination with iron minerals to immobilize arsenic | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Arsenic V Oxide Hydrate

Crystallographic Analysis and Crystal Structures

Single-Crystal and Powder X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful analytical techniques used to elucidate the atomic and molecular structure of crystalline materials. nih.govnih.gov

In the context of arsenic(V) oxide hydrates, these studies have been essential for confirming the molecular geometry and intermolecular interactions. The fundamental structural unit is the arsenate tetrahedron, [AsO₄]³⁻, analogous to the phosphate (B84403) tetrahedron in phosphoric acid. wikipedia.org In the hydrated forms, such as arsenic acid (AsO(OH)₃), the central arsenic atom is tetrahedrally coordinated to one oxygen atom and three hydroxyl groups. collegedunia.com

X-ray diffraction studies reveal that the crystal structures are extensively influenced by hydrogen bonding. The hydroxyl groups and water molecules of hydration form a complex network of hydrogen bonds, linking the AsO(OH)₃ units together. scientificvariablesontology.org For instance, in related compounds like sodium dihydrogen arsenate (NaH₂AsO₄), strong hydrogen bonds have been observed between adjacent H₂AsO₄⁻ anions.

Synchrotron-based PXRD is often employed for positive identification of various arsenic-containing compounds and minerals, providing high-resolution data that can distinguish between different phases and hydrates. nih.govnih.govresearchgate.net

Unit Cell Parameters and Space Group Determination

The crystal system, unit cell dimensions, and space group are fundamental properties derived from X-ray diffraction data. This information precisely defines the symmetry and repeating pattern of the crystal lattice.

While detailed crystallographic data for arsenic acid hydrates are not as commonly reported as for other compounds, analysis of the anhydrous forms of As₂O₅ provides insight into the structural possibilities of arsenate frameworks. Anhydrous arsenic(V) oxide is known to crystallize in at least two different polymorphs, highlighting the structural flexibility of arsenate compounds. The structure of arsenic acid hemihydrate (2H₃AsO₄·H₂O) is known to be triclinic, space group P-1. A study on a new microporous indium arsenate synthesized using arsenic acid shows an orthorhombic crystal system with the space group Pbca. researchgate.net

Table 1: Crystallographic Data for Arsenic(V) Oxides

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) |

|---|---|---|---|---|

| Arsenic(V) Oxide (polymorph 1) | As₂O₅ | Orthorhombic | P2₁2₁2₁ | a=8.54, b=8.67, c=4.64 α=90, β=90, γ=90 |

| Arsenic(V) Oxide (polymorph 2) | As₂O₅ | Tetragonal | P4₁2₁2 | a=8.62, b=8.62, c=4.63 α=90, β=90, γ=90 |

| Arsenic Acid Hemihydrate | 2H₃AsO₄·H₂O | Triclinic | P-1 | a=7.965, b=13.06, c=7.89 α=99.9, β=100.8, γ=100.8 |

Polymorphism and Phase Transitions in Hydrated Arsenic(V) Oxides

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. In the case of arsenic(V) oxide, this is observed in both the anhydrous and hydrated states. The anhydrous form, As₂O₅, has at least two known polymorphs, one orthorhombic and one tetragonal, which differ in the connectivity of their AsO₄ tetrahedra and AsO₆ octahedra.

The various hydrates of arsenic acid can be considered a form of polymorphism related to the degree of hydration. The preparation of arsenic acid by treating arsenic trioxide with concentrated nitric acid yields different hydrates depending on the crystallization temperature. wikipedia.orgcollegedunia.com

Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O) : This is the most common and stable crystalline form, obtained upon cooling the resulting solution. wikipedia.orgcollegedunia.comscientificvariablesontology.org

Arsenic Acid Dihydrate (H₃AsO₄·2H₂O) : This form is produced when crystallization occurs at lower temperatures. wikipedia.orgcollegedunia.com

The transition between these forms is primarily driven by temperature and water activity. Upon heating, the crystalline hydrates lose water. The hemihydrate, for example, begins to dehydrate upon heating to 100 °C, eventually leading to the formation of the anhydrous oxide at higher temperatures. wikipedia.orgcollegedunia.comechemi.com

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. These techniques are highly sensitive to the nature of chemical bonds, molecular symmetry, and the local environment of functional groups, making them invaluable for characterizing arsenic(V) oxide hydrates.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying functional groups. In arsenic(V) oxide hydrate (B1144303), FTIR spectra are dominated by vibrations of the arsenate group (AsO₄) and the hydroxyl (O-H) groups from both the acid and the water of hydration.

The key vibrational modes observed in the FTIR spectra include:

O-H Stretching : A broad absorption band is typically observed in the high-frequency region (around 3600–3200 cm⁻¹) corresponding to the stretching vibrations of the O-H bonds in the As-OH groups and water molecules. The broadness of this band is indicative of extensive hydrogen bonding within the crystal structure.

As=O Stretching : Strong absorptions related to the stretching of the arsenic-oxygen double bond (As=O) appear in the 900-1000 cm⁻¹ region.

As-O(H) Stretching : Vibrations corresponding to the stretching of the arsenic-hydroxyl (As-OH) single bonds are found at lower frequencies.

Bending Vibrations : O-H bending vibrations (δ(H₂O)) from water molecules typically appear around 1600-1650 cm⁻¹. Bending modes of the As-O-H group and the O-As-O framework occur at lower wavenumbers.

In situ ATR-FTIR studies have been effectively used to study the adsorption of arsenate species onto iron oxide surfaces, demonstrating the ability of this technique to distinguish between different surface complexes.

Table 2: Characteristic FTIR Absorption Bands for Arsenate Species

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3400 (broad) | ν(O-H) from H₂O and As-OH | |

| ~1630 | δ(H-O-H) from H₂O | |

| ~870 | νₐₛ(As-O) of sorbed AsO₄³⁻ | |

| ~800 | νₛ(As-O) of complexed AsO₄³⁻ | |

| ~748 | ν(As-OH) of protonated arsenate |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in FTIR spectra.

For arsenic acid, which has an idealized C₃ᵥ symmetry in aqueous solution, Raman spectroscopy is instrumental in assigning the fundamental vibrational modes of the AsO₄ skeleton. wikipedia.org The spectra of crystalline hydrates provide a fingerprint that can identify the specific phase and offer insights into the crystal structure.

Key findings from Raman studies of arsenic acid and arsenates include:

The most intense band in the Raman spectrum of the arsenate ion (AsO₄³⁻) is the symmetric stretching mode (ν₁), which is a sharp, polarized band.

In protonated species like H₃AsO₄, the symmetry is lowered, leading to the splitting of degenerate vibrational modes and the appearance of new bands. For example, the symmetric As-O stretch appears at a different frequency from the antisymmetric stretches.

Studies on aqueous solutions of arsenic acid have assigned bands corresponding to As-(OH) and As=O stretching modes, as well as the various O-As-O deformation modes.

The combination of FTIR and Raman data allows for a comprehensive vibrational analysis, enabling the calculation of force constants for the chemical bonds and providing a deeper understanding of the molecular structure.

Table 3: Prominent Raman Shifts for Arsenic Oxides

| Wavenumber (cm⁻¹) | Compound/Phase | Vibrational Assignment | Reference |

|---|---|---|---|

| 84, 268-269 | Arsenolite (As₂O₃) | T₂g modes | researchgate.net |

| 370-371, 560-561 | Arsenolite (As₂O₃) | A₁ symmetry modes | researchgate.net |

| 196, 256 | Grey Arsenic | Eg and A₁g modes | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a sample. usgs.govyoutube.com It is particularly valuable for characterizing materials lacking long-range order, such as amorphous solids or hydrated compounds. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). usgs.govyoutube.com

For arsenic(V) oxide hydrate (As2O5·nH2O), XAS at the arsenic K-edge provides detailed information about the oxidation state of arsenic and its local coordination environment, including the number and type of neighboring atoms and their respective distances from the arsenic atom. rsc.orgnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Analysis of Arsenic(V) Sites

EXAFS refers to the oscillatory modulation of the X-ray absorption coefficient at energies above an absorption edge. youtube.comaps.org These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered from neighboring atoms. youtube.comyoutube.com Analysis of the EXAFS spectrum can yield precise information about the local atomic structure around the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms. aps.orgrsc.org

In the context of arsenic(V) oxide hydrate, EXAFS studies reveal the coordination of arsenic with surrounding oxygen atoms. The analysis typically involves fitting the experimental data with theoretical models to extract structural parameters. For instance, in many arsenate compounds, which are structurally related to hydrated arsenic(V) oxide, arsenic is found in a tetrahedral coordination with four oxygen atoms (AsO4 tetrahedron). geologyscience.ru

EXAFS data for As(V) species often show a primary coordination shell of oxygen atoms at a distance of approximately 1.69 Å. geologyscience.ru Beyond this first shell, further shells of atoms can be identified. For example, in scorodite (FeAsO4·2H2O), a mineral containing arsenate, As-Fe distances have been determined to be around 3.31 Å and 3.42 Å. geologyscience.ru While not directly arsenic(V) oxide hydrate, these findings provide a basis for understanding the local structure in related arsenate systems. The analysis of EXAFS spectra can also distinguish between different types of linkages, such as corner-sharing or edge-sharing polyhedra, by examining the interatomic distances and coordination numbers. geologyscience.ru

Interactive Table: Representative EXAFS Fitting Parameters for As(V) in an Oxide Environment

| Shell | Atom | Coordination Number (N) | Interatomic Distance (R, Å) |

| 1 | O | 4 | ~1.69 |

| 2 | As or Metal | Varies | Varies |

Note: The values presented are representative and can vary depending on the specific hydration state and sample conditions. The second shell would depend on the degree of polymerization of the AsO4 tetrahedra.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Confirmation

The XANES region of the X-ray absorption spectrum, which encompasses the energies from just below to about 50 eV above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. arizona.educhalcogen.ro The position and features of the absorption edge, particularly the "white line," provide a fingerprint of the arsenic's valence state. nih.gov

For arsenic compounds, a distinct shift in the absorption edge energy is observed between different oxidation states. nih.gov The As K-edge for As(V) compounds is found at a higher energy than that for As(III) compounds. nih.govresearchgate.net Specifically, the white line energy for As(V) species typically falls in the range of 11872.6–11875.3 eV, whereas for As(III) species, it is in the range of 11870.0–11871.7 eV. nih.gov This clear separation allows for the unambiguous confirmation of the +5 oxidation state of arsenic in arsenic(V) oxide hydrate.

Furthermore, the shape and intensity of the white line and other near-edge features can provide information about the local symmetry around the arsenic atom. rsc.orgchalcogen.ro In As(V) compounds with a tetrahedral oxygen environment, the XANES spectrum exhibits characteristic features that can be compared with those of known standard compounds to confirm the local geometry. nih.gov

Interactive Table: Arsenic K-edge XANES White Line Positions for Different Oxidation States

| Arsenic Species | Oxidation State | White Line Energy (eV) |

| As(III) compounds | +3 | 11870.0 - 11871.7 nih.gov |

| As(V) compounds | +5 | 11872.6 - 11875.3 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei in solid materials. emory.edu For arsenic-containing compounds, ⁷⁵As NMR can provide valuable insights into the structure and bonding. pascal-man.com However, ⁷⁵As is a quadrupolar nucleus (spin I = 3/2), which means its NMR signals are often broadened by the interaction of its nuclear quadrupole moment with the local electric field gradient. mdpi.comhuji.ac.il This broadening can make the acquisition and interpretation of spectra challenging, particularly for asymmetric environments. huji.ac.ilnih.gov

Despite these challenges, solid-state ⁷⁵As NMR has been successfully applied to characterize various arsenic compounds. pascal-man.comnih.govnih.gov The chemical shift in ⁷⁵As NMR is sensitive to the coordination environment and the nature of the chemical bonds. For arsenate (AsO₄³⁻) in solution, the ⁷⁵As NMR signal is observable, and its properties can change significantly with protonation state, indicating sensitivity to the local chemical environment. huji.ac.il In the solid state, high magnetic fields and specialized techniques can be employed to obtain high-resolution spectra of quadrupolar nuclei like ⁷⁵As. emory.edunih.gov

For arsenic(V) oxide hydrate, solid-state ⁷⁵As NMR could potentially be used to distinguish between different hydrated forms by probing the symmetry of the arsenic sites. The presence of water molecules in the coordination sphere would influence the electric field gradient at the arsenic nucleus, leading to changes in the NMR lineshape and quadrupolar coupling constant. nih.gov While specific studies on arsenic(V) oxide hydrate are not widely reported, research on related arsenic oxysalts has demonstrated the feasibility of using high-field ⁷⁵As NMR to study these materials. pascal-man.com

Microscopic and Spectroscopic Imaging Techniques

The integration of spectroscopic techniques with microscopy allows for the spatially resolved chemical analysis of heterogeneous samples. Techniques such as micro-X-ray absorption spectroscopy (μ-XAS) combine the structural and chemical sensitivity of XAS with the ability to probe micrometer-sized regions of a sample. arizona.eduosti.govnih.gov

For a compound like arsenic(V) oxide hydrate, which may exist in various forms or be part of a complex mixture, μ-XANES and micro-EXAFS can be used to map the distribution of arsenic and determine its speciation and local coordination environment on a microscopic scale. arizona.edunih.gov This is particularly relevant in environmental or materials science contexts where arsenic(V) oxide hydrate might be present as discrete particles or in association with other phases. nih.govosti.gov For example, μ-XANES has been used to identify the oxidation state of arsenic in individual particles within mine tailings. arizona.edu

By scanning a focused X-ray beam across a sample and collecting an absorption spectrum at each point, a chemical map can be generated, revealing the spatial distribution of different arsenic species. This approach provides a powerful means to study the heterogeneity of arsenic(V) oxide hydrate samples and their interactions with other components in a mixture.

Reactivity, Transformation, and Interaction Mechanisms of Arsenic V Oxide Hydrate

Aqueous Speciation and pH-Dependent Transformations of Arsenate Anions

The dissolution of arsenic(V) oxide hydrate (B1144303) in water yields arsenic acid (H₃AsO₄), a triprotic acid analogous to phosphoric acid. wikipedia.org The subsequent behavior of arsenic in aqueous environments is governed by a series of pH-dependent dissociation equilibria, which dictate the dominant arsenate species present.

Dissociation Equilibria of Arsenic Acid Hydrates

Arsenic acid undergoes a stepwise loss of its three protons, with each dissociation step characterized by a specific acid dissociation constant (pKa). wikipedia.orgvaia.com These equilibria are fundamental to understanding the chemical form of arsenate in solution.

The dissociation reactions are as follows:

H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺, with a pKa₁ of approximately 2.19 to 2.26. wikipedia.orgopentextbc.ca

H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺, with a pKa₂ of about 6.76 to 6.94. wikipedia.orgopentextbc.ca

HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺, with a pKa₃ of around 11.5. wikipedia.org

The significant differences between these pKa values indicate that the dominant arsenate species changes with varying pH. vaia.com

Protonation States and Ionic Forms in Solution

The protonation state of arsenate anions in an aqueous solution is directly dependent on the pH of the environment. researchgate.netresearchgate.net

Under strongly acidic conditions (pH < 2), the fully protonated, non-charged arsenic acid (H₃AsO₄) is the predominant species. researchgate.netresearchgate.net

In the pH range typical of most natural waters (pH 3-6), the dihydrogen arsenate anion (H₂AsO₄⁻) is the dominant form. researchgate.netresearchgate.netacademie-sciences.fr

As the pH becomes neutral to moderately alkaline (pH 7-11), the hydrogen arsenate anion (HAsO₄²⁻) becomes the most prevalent species. researchgate.netresearchgate.netacademie-sciences.fr

In strongly alkaline solutions (pH > 11.5), the fully deprotonated arsenate anion (AsO₄³⁻) dominates. wikipedia.orgresearchgate.net

The speciation of arsenate is a critical factor in its environmental mobility and interaction with mineral surfaces. academie-sciences.fracademie-sciences.fr

Table 1: pH-Dependent Speciation of Arsenate

| pH Range | Dominant Arsenate Species |

| < 2 | H₃AsO₄ |

| 3 - 6 | H₂AsO₄⁻ |

| 7 - 11 | HAsO₄²⁻ |

| > 11.5 | AsO₄³⁻ |

Surface Chemistry and Adsorption Phenomena

The interaction of dissolved arsenate species with mineral surfaces, particularly metal (hydr)oxides, is a key process controlling the fate and transport of arsenic in the environment. geoscienceworld.org This interaction is largely governed by adsorption, a process where arsenate ions bind to the surface of these minerals.

Interaction with Metal (Hydr)oxide Mineral Surfaces

Arsenate exhibits a strong affinity for the surfaces of various metal (hydr)oxide minerals, most notably those of iron and aluminum. geoscienceworld.orgnih.govacs.org This strong adsorption is a significant natural attenuation mechanism for arsenic contamination. nih.gov The extent of adsorption is highly dependent on factors such as pH, the type of mineral, and the presence of competing ions like phosphate (B84403). academie-sciences.frgeoscienceworld.orgacs.org For instance, arsenate adsorption onto iron oxy-hydroxides is favored at pH values below the point of zero charge (PZC) of the mineral, where the surface is positively charged. academie-sciences.fr

Inner-Sphere and Outer-Sphere Complexation Mechanisms

The binding of arsenate to mineral surfaces can occur through two primary mechanisms: inner-sphere and outer-sphere complexation.

Inner-sphere complexation involves the formation of a direct covalent bond between the arsenate ion and the metal cation on the mineral surface. academie-sciences.frnih.govacs.org This type of complexation is characterized by the absence of water molecules between the adsorbing ion and the surface. acs.org Inner-sphere complexes are generally more stable and less susceptible to desorption. tandfonline.com Evidence from various spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), confirms the prevalence of inner-sphere complexation for arsenate on iron and aluminum hydroxides. nih.govacs.orgnih.gov

Outer-sphere complexation is a weaker form of binding where the arsenate ion remains separated from the mineral surface by one or more layers of water molecules. researchgate.netacs.org The interaction is primarily electrostatic. While less common for arsenate, some studies suggest that outer-sphere complexes can coexist with inner-sphere complexes on certain mineral surfaces like corundum and hematite. researchgate.net Their presence has also been suggested on gibbsite, potentially at sites where the ligand exchange rate is slow. acs.orgnih.gov

Bidentate, Monodentate, and Bridging Coordination Geometries

Within inner-sphere complexation, arsenate can adopt several coordination geometries, which describe how the arsenate tetrahedron binds to the metal centers on the mineral surface.

Monodentate complexes involve the arsenate ion binding to a single metal center on the surface through one of its oxygen atoms. nih.govgeologyscience.ru While some studies have suggested the presence of monodentate complexes, particularly on goethite, their stability has been a subject of debate. nih.govnih.govgeologyscience.ru

Bidentate complexes are formed when the arsenate ion binds to the mineral surface through two of its oxygen atoms. This can occur in two ways:

Bidentate mononuclear (edge-sharing): The two oxygen atoms of the arsenate bind to the same metal center on the surface. geologyscience.ru

Bidentate binuclear (corner-sharing or bridging): The two oxygen atoms of the arsenate bridge between two different metal centers on the surface. geoscienceworld.orgacs.orggeologyscience.ru This bidentate, binuclear bridging complex is widely considered to be the predominant form of inner-sphere arsenate complexation on iron (hydr)oxide surfaces like ferrihydrite and goethite. geoscienceworld.orgnih.gov

The specific coordination geometry can be influenced by factors such as surface loading, with bidentate complexes often dominating at higher surface coverages. nih.gov There is also evidence suggesting the potential for tridentate complexation, where arsenate binds to two or three adjacent metal centers, though distinguishing this from bidentate complexes using spectroscopic methods can be challenging. nih.gov

Table 2: Coordination Geometries of Arsenate on Mineral Surfaces

| Coordination Type | Description |

| Inner-Sphere | |

| Monodentate | Binds to one surface metal center. |

| Bidentate Mononuclear | Binds to one surface metal center via two oxygen atoms. |

| Bidentate Binuclear (Bridging) | Binds to two adjacent surface metal centers. |

| Tridentate | Binds to two or three adjacent surface metal centers. |

| Outer-Sphere | |

| Electrostatic/Hydrogen Bonding | No direct bond to the surface; separated by water molecules. |

Influence of Surface Properties (e.g., Point of Zero Charge, Surface Area)

The surface properties of arsenic(V) oxide hydrate, and related arsenic(V) species on mineral surfaces, play a critical role in its reactivity and interaction with the surrounding environment. Key parameters influencing these interactions include the point of zero charge (PZC) and the specific surface area.

The point of zero charge (PZC) is the pH at which the surface of a substance has a net neutral charge. This property is crucial for understanding the adsorption of ionic species. For instance, the adsorption of arsenate [As(V)] is significantly influenced by the surface charge of adsorbent materials like iron and aluminum oxides. acs.org At pH values below the PZC, the surface is positively charged, favoring the adsorption of anionic species like arsenate. Conversely, at pH values above the PZC, the surface becomes negatively charged, leading to electrostatic repulsion and decreased adsorption of arsenate.

The specific surface area of an adsorbent material is another determining factor in the extent of arsenic(V) adsorption. A larger surface area provides more available sites for arsenic to bind. For example, iron and manganese (hydr)oxide sorbents with high surface areas have demonstrated significant adsorption capacities for arsenate. researchgate.netnih.gov Studies have shown that the transformation of amorphous iron oxides to more crystalline forms, which is accompanied by a decrease in specific surface area, can lead to a reduction in arsenate sorption sites and potentially increase arsenic mobility. acs.org

The table below summarizes the specific surface area and maximum adsorption densities for arsenate on various iron oxide minerals.

Surface Properties and Arsenate Adsorption on Iron Oxides

| Mineral | Specific Surface Area (m²/g) | Maximum As(V) Adsorption Density (µmol/m²) | pH for Maximum Adsorption |

|---|---|---|---|

| Goethite (α-FeOOH) | Variable | 1.24 | 3 |

| Goethite (α-FeOOH) | Variable | 0.42 | Neutral |

| Hydrous Ferric Oxide (HFO) | 600 (assumed) | Not specified | Variable |

Competitive Adsorption with Co-existing Anions (e.g., Phosphate, Silicate)

In natural and engineered systems, arsenic(V) oxide hydrate rarely exists in isolation. Its adsorption and mobility are significantly affected by the presence of other anions that compete for the same binding sites on mineral surfaces. Phosphate (PO₄³⁻) and silicate (B1173343) (SiO₃²⁻) are two of the most common and effective competitors.

Phosphate and arsenate are chemical analogs, both existing as tetrahedral oxyanions. usda.gov This structural similarity leads to strong competition for adsorption sites on various minerals, including goethite and other iron oxides. researchgate.netusda.govacs.org Studies have shown that the presence of phosphate can significantly inhibit the adsorption of arsenate. researchgate.netacs.org The degree of competition is dependent on the relative concentrations of the two anions and the pH of the system. usda.govacs.org In some cases, the total amount of adsorbed anions (arsenate and phosphate) can be greater than when either ion is present alone, suggesting the existence of different types of binding sites with varying affinities. acs.org However, at high concentrations, arsenate has been observed to bind more strongly than phosphate. acs.org

Silicate also competes with arsenate for adsorption sites, particularly on iron oxides. researchgate.net Similar to phosphate, silicate is a tetrahedral anion that can form inner-sphere complexes on mineral surfaces, leading to a reduction in arsenate adsorption capacity. researchgate.net The inhibitory effect of co-existing anions on arsenate removal generally follows the order: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > Cl⁻ > NO₃⁻. acs.org

The table below illustrates the competitive effect of phosphate on arsenate adsorption on goethite.

Competitive Adsorption of Arsenate and Phosphate on Goethite

| Condition | Observation | Reference |

|---|---|---|

| Simultaneous addition of equal concentrations | Both ions were adsorbed about equally, with slightly greater total surface coverage. | acs.org |

| Sequential addition (arsenate first, then phosphate) | The extent of arsenate replacement by phosphate increased with the initial equilibration time of arsenate. | acs.org |

| Sequential addition (phosphate first, then arsenate) | The total amount of adsorbed anion was less than when both were added simultaneously, suggesting stronger binding of arsenate at high concentrations. | acs.org |

Kinetic and Thermodynamic Aspects of Adsorption Processes

The adsorption of arsenate [As(V)] is a time-dependent process involving both rapid and slow reaction phases. acs.orgiitd.ac.in Understanding the kinetics and thermodynamics of this process is essential for predicting the fate and transport of arsenic in the environment.

Kinetics: The adsorption of arsenate onto various surfaces, such as soils and metal oxides, typically follows a biphasic pattern. acs.orgiitd.ac.in An initial rapid adsorption phase is followed by a much slower, gradual retention phase. acs.orgiitd.ac.in This slow reaction can continue for extended periods, from days to even over a year in some cases. acs.org The rate-limiting step is often attributed to the diffusion of arsenate into the internal structure of the adsorbent material. iitd.ac.in The pseudo-second-order kinetic model frequently provides a good description of arsenate adsorption, indicating that the process is likely chemisorption. tandfonline.com

Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. Studies have shown that arsenate adsorption can be either exothermic or endothermic, depending on the adsorbent material. acs.orgresearchgate.net A negative value for ΔG° indicates a spontaneous adsorption process. acs.org For example, the adsorption of As(V) onto iron-modified biochars was found to be spontaneous, with ΔG° values becoming more negative as the temperature increased, suggesting the process was also endothermic. acs.org The negative entropy of activation (ΔS#) observed in some studies suggests an associative adsorption mechanism. nih.gov

The table below presents key kinetic and thermodynamic findings for arsenate adsorption.

Kinetic and Thermodynamic Parameters of Arsenate Adsorption

| Parameter | Finding | Reference |

|---|---|---|

| Adsorption Rate | Initially rapid, followed by a slow, gradual retention. | acs.orgiitd.ac.in |

| Kinetic Model | Often well-described by the pseudo-second-order model, suggesting chemisorption. | tandfonline.com |

| Rate-Limiting Step | Can be controlled by film diffusion or intraparticle diffusion. | tandfonline.comnih.gov |

| Gibbs Free Energy (ΔG°) | Negative values indicate a spontaneous process. | acs.org |

| Enthalpy (ΔH°) | Can be endothermic or exothermic depending on the adsorbent. | acs.orgtandfonline.comresearchgate.net |

| Entropy of Activation (ΔS#) | Negative values suggest an associative adsorption mechanism. | nih.gov |

Redox Transformations and Environmental Fate

The environmental behavior and ultimate fate of arsenic(V) oxide hydrate are profoundly influenced by redox (reduction-oxidation) reactions. These transformations, often mediated by microorganisms, can alter the mobility and toxicity of arsenic.

Reduction Pathways of Arsenic(V) Hydrates (e.g., by organic matter, microbial activity)

Arsenic(V) can be reduced to the more toxic and mobile arsenic(III) through various pathways, primarily involving microbial activity and reactions with organic matter.

Microbial Reduction: A diverse range of bacteria and archaea can reduce arsenate [As(V)] to arsenite [As(III)]. wikipedia.org This can occur through two main enzymatic pathways:

Respiratory Arsenate Reductase (ArrA): Some microbes use arsenate as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory arsenate reduction. oup.comnih.gov The ArrA enzyme, a membrane-bound or periplasmic protein, catalyzes this reduction. wikipedia.orgacs.org This pathway is particularly important in anoxic environments. acs.org

Cytoplasmic Arsenate Reductase (ArsC): This enzyme is part of an arsenic resistance mechanism found in many microbes. wikipedia.orgacs.org It reduces arsenate intracellularly to arsenite, which is then expelled from the cell. acs.org

Reduction by Organic Matter: Natural organic matter, such as fulvic and humic acids, can also facilitate the abiotic reduction of As(V) to As(III). researchgate.netnih.gov For instance, Suwannee River fulvic acid has been shown to reduce As(V) in aqueous solutions, a process that can occur even in the absence of light. researchgate.net Semiquinone radicals and hydroquinones, formed during the reduction of quinone moieties in humic substances, can participate in these redox transformations. nih.govacs.org

Stability under Varying Redox Conditions

The stability of arsenic(V) species is highly dependent on the redox potential (Eh or pe) and pH of the environment. researchgate.net

Oxidizing Conditions: In oxic environments, such as surface waters and well-aerated soils, arsenic predominantly exists in the pentavalent state, As(V). researchgate.netwwdmag.com Under these conditions, As(V) tends to be adsorbed onto the surfaces of metal oxides, particularly those of iron, which limits its mobility. researchgate.net

Reducing Conditions: As redox conditions become more reducing, such as in anoxic groundwater or sediments, the reduction of As(V) to As(III) is favored. nih.gov This transformation significantly increases arsenic's mobility because As(III) is generally less strongly adsorbed to mineral surfaces than As(V). oup.comresearchgate.net However, under strongly reducing conditions, the formation of arsenic sulfide (B99878) minerals can occur, which may decrease the concentration of dissolved arsenic. nih.gov

The interplay between redox conditions, pH, and the presence of other chemical species like iron and sulfur ultimately governs the speciation and environmental fate of arsenic. researchgate.net

Thermal Decomposition and Pyrolysis Reactions of Arsenic(V) Oxide Hydrate

The thermal treatment of materials containing arsenic(V) oxide hydrate can lead to complex decomposition and pyrolysis reactions, influencing the speciation and volatility of arsenic.

Heating arsenic(V) oxide (As₂O₅) can cause it to decompose back to arsenic(III) oxide (As₂O₃) and oxygen, a reversible reaction. wikipedia.org The presence of reducing agents, such as organic matter (e.g., glucose) or activated carbon, can significantly enhance the reduction of As(V) to As(III) during thermal processes. researchgate.net For example, studies on the thermal decomposition of wood treated with chromated copper arsenate (CCA) have shown that the wood, char, and pyrolysis vapors create a reducing environment that promotes the conversion of As(V) to the more volatile As(III). researchgate.net

The table below summarizes key findings related to the thermal behavior of arsenic(V) oxide.

Thermal Behavior of Arsenic(V) Oxide

| Condition | Observation | Reference |

|---|---|---|

| Heating of pure As₂O₅ | Decomposes to As₂O₃ and O₂. | wikipedia.org |

| Heating of As₂O₅ with reducing agents (e.g., glucose, activated carbon) | Enhanced reduction of As(V) to As(III). | researchgate.net |

| Pyrolysis of arsenic-contaminated materials | Pyrolysis temperature influences arsenic speciation and availability. | nih.govnih.gov |

Decomposition Products and Gaseous Emissions

The thermal decomposition of arsenic(V) oxide hydrate (As₂O₅·xH₂O) is a process that results in the formation of various products and the release of gaseous emissions. Under neutral or oxidizing conditions, the decomposition of arsenic(V) oxide (As₂O₅) to arsenic(III) oxide (As₂O₃) and oxygen gas does not readily occur at temperatures below 500°C. capes.gov.brresearchgate.net However, at higher temperatures, decomposition is observed. capes.gov.brresearchgate.net The primary solid decomposition product is arsenic(III) oxide, while the main gaseous emission is oxygen.

It is important to note that arsenic(III) oxide is more volatile than arsenic(V) oxide and can be released at temperatures as low as 200°C. capes.gov.brresearchgate.net This release is driven by its temperature-dependent vapor pressure. capes.gov.brresearchgate.net The decomposition temperature of arsenic(V) oxide is reported to be 315°C. coleparmer.com Hazardous decomposition products include various oxides of arsenic. coleparmer.com

The following table summarizes the key decomposition products and gaseous emissions from the thermal treatment of arsenic(V) oxide hydrate.

| Input Material | Temperature Range | Solid Products | Gaseous Emissions |

| Arsenic(V) Oxide Hydrate (As₂O₅·xH₂O) | > 315°C coleparmer.com | Arsenic(III) Oxide (As₂O₃) capes.gov.brresearchgate.net | Oxygen (O₂) capes.gov.brresearchgate.net, Water Vapor (H₂O) |

| Arsenic(V) Oxide (As₂O₅) | > 500°C capes.gov.brresearchgate.net | Arsenic(III) Oxide (As₂O₃) capes.gov.brresearchgate.net | Oxygen (O₂) capes.gov.brresearchgate.net |

Influence of Reducing Environments on Thermal Behavior

The thermal behavior of arsenic(V) oxide hydrate is significantly influenced by the presence of a reducing environment. capes.gov.brresearchgate.net In such environments, the reduction of pentavalent arsenic (As(V)) to the more volatile trivalent arsenic (As(III)) is favored. capes.gov.brresearchgate.net This phenomenon has been observed in studies involving the pyrolysis of wood treated with chromated copper arsenate (CCA), where the wood, char, and pyrolysis vapors create a reducing atmosphere. capes.gov.brresearchgate.net

The interaction with reducing agents, such as glucose and activated carbon, has been shown to promote the decomposition and volatilization of arsenic pentoxide at lower temperatures. capes.gov.brresearchgate.net For instance, the presence of activated carbon can facilitate the volatilization of arsenic at temperatures above 300°C, likely through its reducing action. capes.gov.brresearchgate.net Similarly, the interaction between arsenic(V) oxide and glucose leads to a faster decomposition of the arsenic pentoxide. capes.gov.brresearchgate.net This effect is even more pronounced when the purge gas contains oxygen. capes.gov.brresearchgate.net

The reduction of As(V) to As(III) is a critical step, as As(III) oxide is readily released as As₄O₆ at temperatures as low as 200°C. researchgate.net Studies have shown that carbon can catalyze the transformation of As(V) to As(III) at temperatures between 150-200°C. researchgate.net

The table below details the influence of different reducing agents on the thermal behavior of arsenic(V) oxide.

| Reducing Agent | Temperature Range | Observed Effect | Reference |

| Glucose | Not specified | Faster decomposition of arsenic pentoxide. | capes.gov.brresearchgate.net |

| Activated Carbon | > 300°C | Promotes volatilization of arsenic. | capes.gov.brresearchgate.net |

| Wood, Char, Pyrolysis Vapors | Not specified | Favors reduction of As(V) to As(III). | capes.gov.brresearchgate.net |

Intercalation Chemistry with Layered Host Materials (e.g., with arsenic(III) oxide as host)

Intercalation chemistry involves the insertion of guest species into a host material with a layered structure. abebooks.comrsc.orgnih.gov While arsenic(V) oxide itself is not typically described as a host material for intercalation, the related compound, arsenic(III) oxide (As₂O₃), exhibits a rich intercalation chemistry. rsc.orgrsc.orgacs.org

Arsenic(III) oxide can form intercalation compounds where layers of As₂O₃ are separated by guest ions. rsc.orgrsc.orgacs.org The structure of these intercalates is distinct from the layered polymorphs of As₂O₃ because the introduction of ions between the layers alters their conformation, involving the breaking and reforming of As-O covalent bonds. rsc.org

A number of arsenic(III) oxide intercalates have been characterized, including those with alkali metal halides. rsc.orgacs.orgacs.org For example, new hydrated arsenic(III) oxide intercalates with potassium chloride, KCl·As₂O₃·½H₂O and KCl·As₂O₃·3H₂O, have been synthesized and structurally characterized. acs.org These compounds can be synthesized through various methods, including mechanochemical routes at ambient temperature and pressure. acs.org The thermal stability of these intercalates has been evaluated, showing transformations upon heating. For instance, KCl·As₂O₃·3H₂O transforms into KCl·As₂O₃·½H₂O at 120°C. acs.org

While the direct intercalation of arsenic(V) oxide hydrate as a guest into a host like arsenic(III) oxide is not explicitly detailed in the provided search results, the extensive intercalation chemistry of arsenic(III) oxide suggests the potential for complex interactions between different arsenic oxides and other layered materials. The study of such systems is an active area of research in materials science. abebooks.comrsc.orgrsc.org

The following table lists some examples of arsenic(III) oxide intercalates.

| Host Material | Guest Species | Resulting Intercalate | Reference |

| Arsenic(III) Oxide (As₂O₃) | Potassium Chloride (KCl), Water (H₂O) | KCl·As₂O₃·½H₂O | acs.org |

| Arsenic(III) Oxide (As₂O₃) | Potassium Chloride (KCl), Water (H₂O) | KCl·As₂O₃·3H₂O | acs.org |

| Arsenic(III) Oxide (As₂O₃) | Rubidium Chloride (RbCl), Water (H₂O) | RbCl·As₂O₃·½H₂O | acs.org |

| Arsenic(III) Oxide (As₂O₃) | Rubidium Chloride (RbCl) | RbCl·2As₂O₃ | acs.org |

| Arsenic(III) Oxide (As₂O₃) | Potassium Azide (KN₃) | Not specified | rsc.org |

| Arsenic(III) Oxide (As₂O₃) | Ammonium (B1175870) Azide (NH₄N₃) | Not specified | rsc.org |

Theoretical and Computational Studies of Arsenic V Oxide Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate various molecular properties, including energy, geometry, and electronic structure. nih.gov DFT calculations have been instrumental in understanding the surface complex structures and reaction energies of arsenic compounds. nih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is crucial for obtaining a stable, low-energy molecular structure. For arsenic compounds, DFT calculations are used to optimize geometries and understand their stability. nih.gov For instance, self-consistent density-functional calculations have been used to determine the total energy of arsenic as a function of volume in different structures, identifying the most stable configurations. aps.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying potential. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. This analysis helps in identifying the main binding sites of molecules with receptors. nih.gov

| Application | Description | Key Insights | References |

|---|---|---|---|

| Geometry Optimization | Finding the most stable 3D arrangement of atoms in a molecule. | Provides accurate molecular structures and bond lengths/angles. Essential for subsequent property calculations. | nih.govaps.org |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict reactive sites for electrophilic and nucleophilic attacks. | Identifies potential binding sites and helps understand intermolecular interactions. | nih.gov |

| Reaction Energy Profiles | Calculates the energy changes, including transition state barriers, throughout a chemical reaction. | Helps to understand reaction mechanisms and predict the likelihood and speed of reactions. | nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. researchgate.net Conversely, a small gap indicates higher reactivity. irjweb.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated:

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures the resistance of a molecule to changes in its electron distribution. Harder molecules are less reactive. nih.govresearchgate.net

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. Higher softness correlates with higher reactivity. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. ijres.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. ajchem-a.com

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net

| Descriptor | Formula | Interpretation | References |

|---|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. | ijres.org |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. | ijres.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. High η means low reactivity. | researchgate.net |

| Chemical Softness (S) | S = 1 / η | Ease of change in electron configuration. High S means high reactivity. | nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. | ijres.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | Propensity to accept electrons. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, making it possible to investigate processes like adsorption. acs.orgnih.gov This technique is particularly useful for understanding the adsorption of substances like arsenic from water onto various materials. acs.orgnih.gov

MD simulations can be used to calculate the adsorption energy, which is a key parameter for quantifying the strength of the interaction between an adsorbate (e.g., arsenic species) and an adsorbent surface. A more negative adsorption energy indicates a stronger and more favorable adsorption process. For example, computational studies have been used to screen different metal oxides for their effectiveness in removing arsenic from water by calculating their adsorption capacities. acs.orgnih.gov Research has shown that the adsorption amount is dependent on the binding energy value; a higher binding energy between the arsenic species and the adsorbent leads to greater adsorption. nih.gov

These simulations also provide mechanistic insights into how adsorption occurs at the molecular level. For instance, studies have explored the adsorption of arsenic on materials like graphene, identifying the most favorable adsorption sites (e.g., edge vs. center) and configurations. dntb.gov.ua This level of detail is crucial for designing more efficient adsorbent materials. dntb.gov.ua

The interface between minerals and water is a critical zone where many important geochemical reactions take place, including the adsorption of contaminants like arsenic. digitellinc.comelementsmagazine.org Understanding the complex processes at these interfaces requires molecular-scale characterization. digitellinc.com

Computational modeling, including MD simulations, plays a vital role in elucidating the structure and reactivity at mineral-water interfaces. elementsmagazine.orgacs.org These simulations can model the behavior of water molecules and ions near a mineral surface, providing insights into adsorption thermodynamics and kinetics. digitellinc.com For example, DFT calculations have been used to study the adsorption of As(V) on Mn-oxide surfaces, revealing that As(V) adsorption is more thermodynamically favorable than As(III) adsorption under certain pH conditions, which has implications for the oxidation of As(III). nih.gov The combination of computational models with experimental techniques provides a comprehensive understanding of these complex interfacial systems. acs.org Recent research also highlights that the interfacial water structure itself can significantly influence and drive chemical reactions, a factor that can be explored through advanced thermodynamic and simulation approaches. nih.gov

Ab Initio Molecular Geometries and Quantum Chemical Approaches

Ab initio (Latin for "from the beginning") quantum chemistry methods are computational techniques that rely on fundamental principles of quantum mechanics without using experimental data for calibration. nih.gov These methods are essential for obtaining highly accurate molecular geometries and energies.

Ab initio calculations, such as coupled cluster theory and Møller–Plesset perturbation theory, can provide benchmark-quality results for small molecules, including structures, thermochemistry, and spectroscopic properties. nih.gov For larger and more complex systems, such as arsenic oxide hydrate (B1144303) in a condensed phase, these high-level calculations can be combined with other techniques. One such approach is the use of mixed quantum mechanical/molecular mechanics (QM/MM) methods, where the chemically active region (e.g., the arsenic species and its immediate binding site) is treated with a high-level ab initio method, while the surrounding environment (e.g., the bulk solvent or mineral) is modeled with a less computationally expensive molecular mechanics force field. nih.gov

These quantum chemical approaches are crucial for understanding reaction mechanisms in detail. For example, they can be used to model the potential energy surface of a reaction, identifying transition states and calculating activation barriers. chemrxiv.org This information is vital for predicting reaction rates and understanding how factors like the surrounding environment influence the chemical behavior of arsenic(V) oxide hydrate.

Prediction of Structural and Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools to predict and understand the properties of chemical compounds at an atomic level. For arsenic(V) oxide hydrate (As₂O₅·nH₂O), these methods can provide valuable insights into its three-dimensional structure, the nature of its chemical bonds, and its expected spectroscopic signatures. However, a review of the scientific literature indicates that dedicated theoretical studies focusing specifically on the prediction of structural and spectroscopic properties of crystalline arsenic(V) oxide hydrate are not extensively available. Much of the computational research on pentavalent arsenic compounds has been directed towards understanding the behavior of the arsenate ion (AsO₄³⁻) in aqueous solutions or its adsorption onto mineral surfaces, which is crucial for environmental science applications. materialsproject.orgchemicalbook.commdpi.com

While detailed computational data for arsenic(V) oxide hydrate is scarce, theoretical studies on the closely related anhydrous arsenic(V) oxide (As₂O₅) provide foundational knowledge about the arsenic-oxygen framework. materialsproject.org This anhydrous structure is the parent framework into which water molecules incorporate to form the hydrate. Computational models, such as those available through the Materials Project, have been used to predict the crystal structure of As₂O₅. materialsproject.org These calculations are typically based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Predicted Structural Properties of Anhydrous Arsenic(V) Oxide

Computational studies on anhydrous As₂O₅ predict a complex crystal structure. The Materials Project, for instance, describes a stable orthorhombic crystal structure for As₂O₅. materialsproject.org Within this structure, there are distinct coordination environments for the arsenic atoms; some are bonded to four oxygen atoms forming tetrahedra (AsO₄), while others are bonded to six oxygen atoms, forming octahedra (AsO₆). materialsproject.orgwikipedia.org These polyhedra are linked by sharing corners, creating a three-dimensional network. wikipedia.org

Below are tables of predicted structural parameters for anhydrous As₂O₅, derived from computational models.

Table 1: Predicted Coordination and Bond Distances for Arsenic Sites in Anhydrous As₂O₅

| Site | Coordination Geometry | Predicted As-O Bond Lengths (Å) |

|---|---|---|

| As⁵⁺ (1) | Tetrahedral (AsO₄) | 1.68 - 1.71 |

| As⁵⁺ (2) | Octahedral (AsO₆) | 1.79 - 1.85 |

Data sourced from computational models of orthorhombic As₂O₅. materialsproject.org

Table 2: Predicted Geometry for Oxygen Sites in Anhydrous As₂O₅

| Site | Bonding Geometry | Predicted Angle |

|---|---|---|

| O²⁻ (1) | Bent (As-O-As) | 120° |

| O²⁻ (2) | Bent (As-O-As) | 120° |

| O²⁻ (3) | Distorted Bent (As-O-As) | 150° |

| O²⁻ (4) | Distorted Bent (As-O-As) | 120° |

| O²⁻ (5) | Distorted Bent (As-O-As) | 120° |

Data sourced from computational models of orthorhombic As₂O₅. materialsproject.org

Spectroscopic Properties

The prediction of spectroscopic properties, such as infrared (IR) and Raman spectra, is a common application of computational chemistry. These calculations can determine the vibrational frequencies of chemical bonds within a molecule or crystal. For a given compound, the number and frequencies of these vibrational modes are characteristic and can be used for identification.

While experimental IR and Raman spectra for arsenic compounds are available, detailed theoretical studies that calculate and assign the vibrational modes specifically for arsenic(V) oxide hydrate are not readily found in the surveyed literature. Theoretical work has been done on the vibrational spectra of related species, such as arsenate and protonated arsenates in aqueous solutions, which helps in the interpretation of experimental spectra of these species. nih.gov However, without specific computational models for the crystalline hydrate, a detailed table of predicted spectroscopic properties cannot be provided. Such a study would be a valuable contribution to the understanding of this compound.

Environmental Geochemistry and Mobility Mechanistic Focus

Mechanisms of Arsenic(V) Hydrate (B1144303) Transport and Immobilization in Aquatic Systems

The transport and immobilization of arsenate in aquatic systems are primarily controlled by two key processes: sorption onto mineral surfaces and coprecipitation with metal oxides. These mechanisms effectively transfer arsenic from the dissolved phase to the solid phase, thereby reducing its mobility.